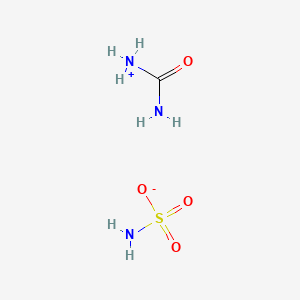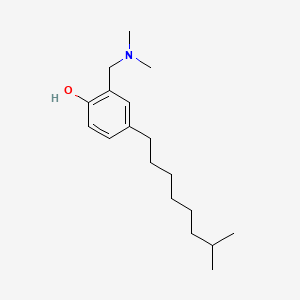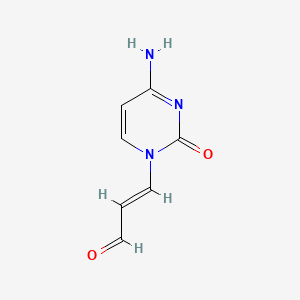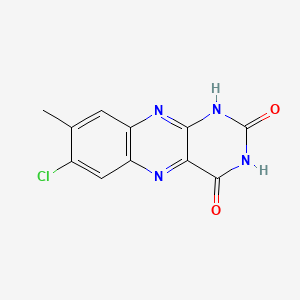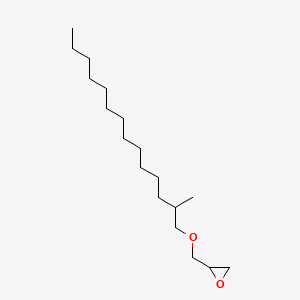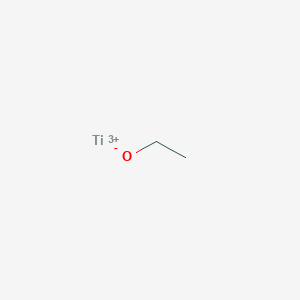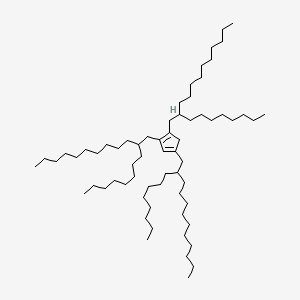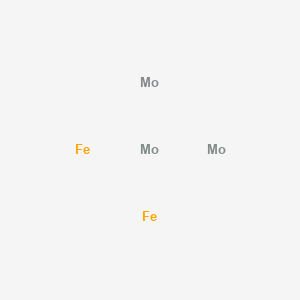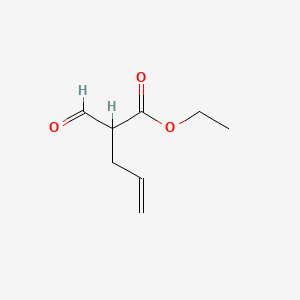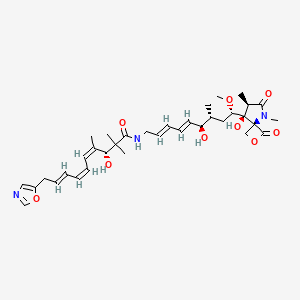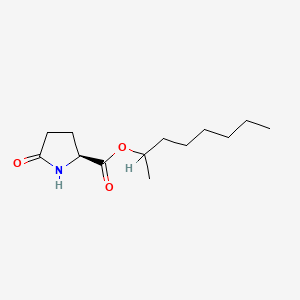
sec-Octyl 5-oxo-L-prolinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
sec-Octyl 5-oxo-L-prolinate is a chemical compound with the molecular formula C13H23NO3. It is an ester derivative of 5-oxo-L-proline, which is an optically active form of 5-oxoproline having L-configuration
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sec-Octyl 5-oxo-L-prolinate typically involves the esterification of 5-oxo-L-proline with sec-octanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of advanced purification techniques such as chromatography can also be employed to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
sec-Octyl 5-oxo-L-prolinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as hydroxylated or substituted esters .
Applications De Recherche Scientifique
sec-Octyl 5-oxo-L-prolinate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a prodrug.
Mécanisme D'action
The mechanism of action of sec-Octyl 5-oxo-L-prolinate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in proline metabolism, leading to the formation of various metabolites. These metabolites can then participate in different biochemical pathways, exerting their effects on cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-oxo-L-proline: An optically active form of 5-oxoproline with similar structural features.
sec-Octyl 5-oxo-D-prolinate: The D-enantiomer of sec-Octyl 5-oxo-L-prolinate.
5-oxo-D-proline: The D-enantiomer of 5-oxo-L-proline.
Uniqueness
This compound is unique due to its specific ester linkage and the presence of the sec-octyl group. This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds. Its unique configuration also influences its interaction with biological targets, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
54471-44-2 |
|---|---|
Formule moléculaire |
C13H23NO3 |
Poids moléculaire |
241.33 g/mol |
Nom IUPAC |
octan-2-yl (2S)-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C13H23NO3/c1-3-4-5-6-7-10(2)17-13(16)11-8-9-12(15)14-11/h10-11H,3-9H2,1-2H3,(H,14,15)/t10?,11-/m0/s1 |
Clé InChI |
MVSOKKKPBUGRQS-DTIOYNMSSA-N |
SMILES isomérique |
CCCCCCC(C)OC(=O)[C@@H]1CCC(=O)N1 |
SMILES canonique |
CCCCCCC(C)OC(=O)C1CCC(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




